
1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound by reviewing relevant studies and synthesizing findings from various research efforts.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H26BNO3
- Molecular Weight : 303.21 g/mol
- CAS Number : 1704069-52-2
- Purity : 95% .
The compound's mechanism largely involves its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion through tryptophan metabolism. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites.
In Vitro Studies
A significant study evaluated a series of phenyl urea derivatives for their IDO1 inhibitory activity. The results indicated that modifications to the phenyl ring and the presence of specific functional groups were critical for enhancing inhibitory potency. For instance:
- Compounds with a carboxyl group showed increased IDO1 inhibitory activity upon hydrolysis.
- Substitutions at the ortho or meta positions on the phenyl ring generally resulted in loss of activity, while para-substituted derivatives demonstrated enhanced potency .
Case Studies
In a comparative study involving various urea derivatives against several cancer cell lines (including Hep G2, MGC-803, T24), the compound exhibited selective cytotoxicity. The IC50 values were determined using the MTT assay:
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | T24 | <10 |
1 | Hep G2 | >40 |
1 | MGC-803 | >40 |
These findings suggest that while the compound is effective against certain cancer cells like T24, it may not be as effective against others .
Structure-Activity Relationship (SAR)
The SAR studies revealed that:
- The presence of the tetramethyl-dioxaborolane moiety was crucial for maintaining biological activity.
- Substituting different functional groups on the phenyl ring significantly influenced both potency and selectivity towards IDO1 inhibition .
Summary of Findings
The biological activity of this compound indicates its potential as a therapeutic agent in cancer treatment through IDO1 inhibition. Its selective cytotoxicity against specific cancer cell lines highlights its promise as a targeted therapy.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the boron-dioxaborolane moiety exhibit promising anticancer properties. Specifically, 1-(2-Methoxyethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and proliferation .
Targeting Kinases
This compound has also been explored as a potential inhibitor of specific kinases involved in cancer progression. The presence of the dioxaborolane group enhances its binding affinity to kinase targets, providing a pathway for the development of targeted cancer therapies. Preliminary data suggests that it may selectively inhibit certain kinases over others, which is crucial for minimizing side effects during treatment .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. The incorporation of boron into polymeric structures can enhance their thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved strength and stability compared to traditional polymers .
Nanocomposites
The compound is also being investigated for use in nanocomposite materials. Its ability to form stable interactions with nanoparticles allows for the development of materials with enhanced electrical conductivity and thermal stability. These properties are particularly valuable in applications such as flexible electronics and advanced coatings .
Organic Synthesis Applications
Reagent in Cross-Coupling Reactions
this compound serves as a versatile reagent in cross-coupling reactions. Its boron-containing structure makes it an ideal candidate for Suzuki-Miyaura coupling reactions. This application is significant in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound has been employed in the synthesis of various heterocyclic compounds. Its unique reactivity allows for the formation of diverse ring structures that are essential in drug development. The ability to manipulate its chemical structure facilitates the design of new compounds with tailored biological activities .
Case Studies
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)12-7-6-8-13(11-12)19-14(20)18-9-10-21-5/h6-8,11H,9-10H2,1-5H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRQUOXLLSLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.